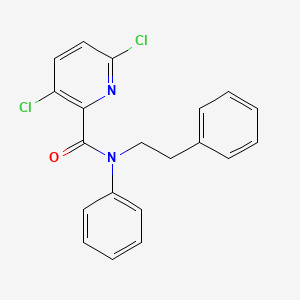

3,6-dichloro-N-phenyl-N-(2-phenylethyl)pyridine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dichloro-N-phenyl-N-(2-phenylethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O/c21-17-11-12-18(22)23-19(17)20(25)24(16-9-5-2-6-10-16)14-13-15-7-3-1-4-8-15/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUYAAFCLSCGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C3=C(C=CC(=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,6-Dichloro-N-phenyl-N-(2-phenylethyl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H18Cl2N2O

- Molecular Weight : 355.25 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring with dichloro substituents and an amide functional group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyridine carboxamides exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

- Cell Proliferation Inhibition : A study identified that certain pyridine derivatives showed IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) . The mechanism of action often involves the inhibition of specific proteins associated with cancer cell growth.

- FOXM1 Inhibition : Compounds with similar structures have demonstrated the ability to decrease FOXM1 expression, a transcription factor linked to tumor progression . This suggests that this compound may also inhibit FOXM1, contributing to its anticancer effects.

Enzyme Inhibition

The compound has potential as an inhibitor of various enzymes:

- CYP450 Isoforms : Similar compounds have been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism . The inhibition of CYP3A4 can lead to significant drug-drug interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into its biological efficacy:

The presence of halogen atoms has been correlated with increased potency in inhibiting cancer cell lines.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A series of phenyl-substituted pyridines were tested against multiple cancer types. The most active compounds had structural similarities to our compound of interest and demonstrated significant cytotoxicity in vitro .

- Enzyme Interaction Studies : Research highlighted the interaction of similar compounds with CYP450 enzymes, revealing that modifications in the chemical structure could lead to varying degrees of enzyme inhibition and potential toxicity concerns .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 3,6-dichloro-N-phenyl-N-(2-phenylethyl)pyridine-2-carboxamide exhibit promising anticancer properties. Studies have shown that pyridine derivatives can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cell lines, suggesting that modifications in the pyridine structure can enhance efficacy against specific cancers .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Certain studies highlight the effectiveness of pyridine derivatives against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial membranes or inhibition of essential enzymes, making these compounds valuable candidates for developing new antibiotics .

1.3 Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective action is hypothesized to be due to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Agricultural Science

2.1 Pesticide Development

Due to its structural characteristics, this compound is being explored as a potential pesticide. Its ability to inhibit specific enzymes in pests can lead to effective pest control solutions while minimizing environmental impact compared to traditional pesticides. Field studies are ongoing to assess its efficacy and safety in agricultural settings .

2.2 Herbicide Properties

Research into herbicidal applications has shown that similar compounds can selectively target weed species without harming crops. This selectivity is crucial for sustainable agriculture practices, allowing for effective weed management while preserving crop yield .

Material Science

3.1 Polymer Additives

In material science, the compound has potential applications as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications in various industries, including automotive and aerospace .

3.2 Coatings and Surface Treatments

The unique chemical properties of this compound also make it a candidate for use in coatings and surface treatments. Its ability to form stable films can provide protective barriers against environmental degradation, thus extending the lifespan of materials used in construction and manufacturing .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.